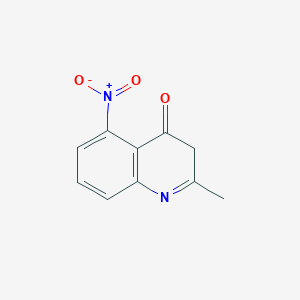
2-Methyl-5-nitroquinolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-nitroquinolin-4(3H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a methyl group at the 2-position and a nitro group at the 5-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-nitroquinolin-4(3H)-one can be achieved through various synthetic routes. One common method involves the nitration of 2-methylquinolin-4(3H)-one using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the nitration process and avoid over-nitration.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The specific conditions and reagents used may vary depending on the desired yield and purity.
化学反応の分析
Types of Reactions
2-Methyl-5-nitroquinolin-4(3H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in acidic or basic conditions.
Major Products Formed
Reduction: 2-Methyl-5-aminoquinolin-4(3H)-one.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Oxidation: 2-Carboxy-5-nitroquinolin-4(3H)-one.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex quinoline derivatives.
Biology: As a probe to study biological processes involving quinoline derivatives.
Medicine: Potential use in drug discovery and development due to its structural similarity to biologically active quinoline compounds.
Industry: Possible applications in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Methyl-5-nitroquinolin-4(3H)-one would depend on its specific interactions with biological targets. Quinoline derivatives are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The nitro group may also undergo bioreduction to form reactive intermediates that can interact with cellular components.
類似化合物との比較
Similar Compounds
2-Methylquinolin-4(3H)-one: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
5-Nitroquinolin-4(3H)-one: Lacks the methyl group, which may affect its solubility and interaction with biological targets.
2-Methyl-5-aminoquinolin-4(3H)-one: The amino group may confer different chemical properties and biological activities compared to the nitro group.
Uniqueness
2-Methyl-5-nitroquinolin-4(3H)-one is unique due to the presence of both a methyl group and a nitro group on the quinoline core. This combination of functional groups can influence its chemical reactivity and potential biological activities, making it a valuable compound for research and development.
特性
分子式 |
C10H8N2O3 |
|---|---|
分子量 |
204.18 g/mol |
IUPAC名 |
2-methyl-5-nitro-3H-quinolin-4-one |
InChI |
InChI=1S/C10H8N2O3/c1-6-5-9(13)10-7(11-6)3-2-4-8(10)12(14)15/h2-4H,5H2,1H3 |
InChIキー |
PGPSYHIDDVXZBM-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C(=O)C1)C(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Acetyl-8-cyclopentyl-2-((5-(4-isobutylpiperazin-1-yl)pyridin-2-yl)amino)-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14895009.png)

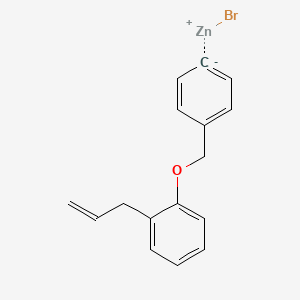
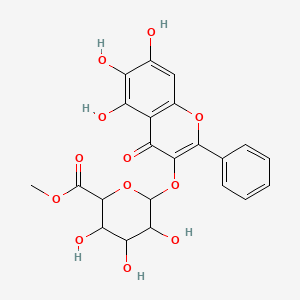
![2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B14895027.png)
![(2E)-4-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B14895029.png)
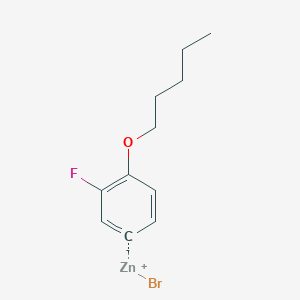
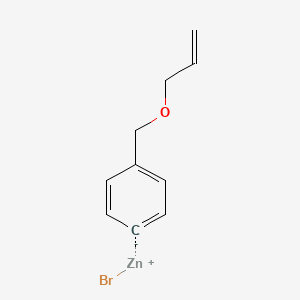
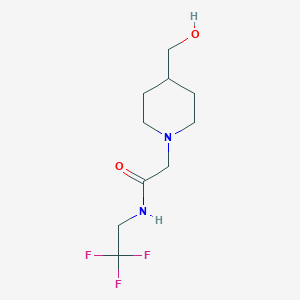
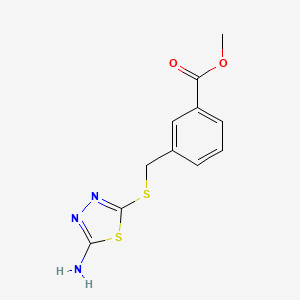
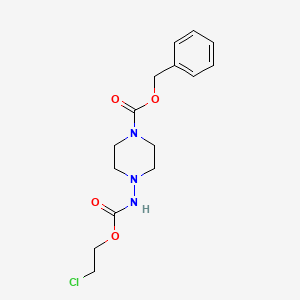
![(6S,8aR)-1,1-Dimethyl-3-oxohexahydro-3H-oxazolo[3,4-a]pyridine-6-carboxylic acid](/img/structure/B14895099.png)
